(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Catalog No.
S3070982
CAS No.
270596-52-6
M.F
C25H22FNO4
M. Wt
419.452
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

270596-52-6

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid

Molecular Formula

C25H22FNO4

Molecular Weight

419.452

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1

InChI Key

ZZCLRFMQVCVNGD-SFHVURJKSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O

Solubility

not available

Here's what we can glean from scientific databases:

  • Chemical Structure and Properties

    The presence of the (S)-configuration and the "Fluoren-9-ylmethoxycarbonyl" group (Fmoc) suggests this molecule might be related to Fmoc chemistry, a technique commonly used in solid-phase peptide synthesis (). However, the specific functionality of the 3-fluorophenyl group and the overall structure require further investigation for definitive application identification.

  • Similarity to Existing Molecules

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a complex organic compound featuring a chiral center, which contributes to its unique properties and potential applications in medicinal chemistry. The structure includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protecting group, and a fluorophenyl moiety that may enhance its biological activity. The compound's systematic name reflects its intricate arrangement of functional groups, including an amino group and a carboxylic acid, which are critical for its reactivity and biological interactions.

Typical of amino acids and derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of an amine.
  • Nucleophilic Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, which may modify the compound's reactivity and biological profile.

These reactions are facilitated by the compound's functional groups, enabling it to participate in metabolic pathways or serve as intermediates in synthetic chemistry.

Biological activity predictions for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid suggest potential therapeutic applications. Studies utilizing computer-aided prediction models indicate that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Properties: Compounds with fluorinated aromatic rings have been associated with enhanced anticancer activity due to their ability to interact with biological targets.
  • Antimicrobial Activity: The presence of specific functional groups can enhance the compound's ability to inhibit microbial growth.

These predictions highlight the importance of understanding structure-activity relationships in drug development.

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This can be achieved by reacting fluorenone with methanol in the presence of an acid catalyst.
  • Amidation Reaction: The resulting intermediate is then reacted with an appropriate amine to introduce the amino group.
  • Fluorination: The introduction of the fluorine atom can be performed using electrophilic fluorination techniques on the phenyl ring.
  • Final Deprotection: If necessary, protective groups are removed to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may provide a basis for developing new drugs targeting specific diseases.
  • Biochemical Research: The compound can serve as a tool for studying enzyme mechanisms or protein interactions.
  • Synthetic Chemistry: It may be utilized as an intermediate in synthesizing more complex molecules.

Interaction studies involving (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with proteins or enzymes at a molecular level.
  • In Vitro Assays: Evaluating its effects on cell lines to determine cytotoxicity or therapeutic efficacy.

These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, which can be compared based on their biological activities and chemical properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(S)-4-(Fluorophenyl)glycineSimple amino acid derivativeAntimicrobialLacks complex protecting groups
N-(Fluoren-9-ylmethoxycarbonyl)-L-alanineSimilar protecting groupAnticancerDirectly used in peptide synthesis
4-(Trifluoromethyl)phenylalanineContains trifluoromethyl groupAnticancerEnhanced lipophilicity compared to fluorophenol

These comparisons highlight how variations in substituents and functional groups can influence biological activity and synthetic utility, underscoring the uniqueness of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid.

XLogP3

4.7

Dates

Modify: 2023-08-18

Explore Compound Types